CaCCinh-A01

説明

Molecular Structure Analysis

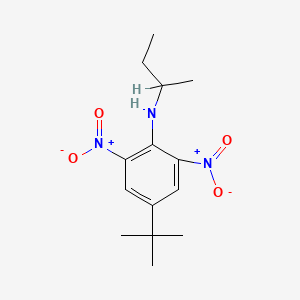

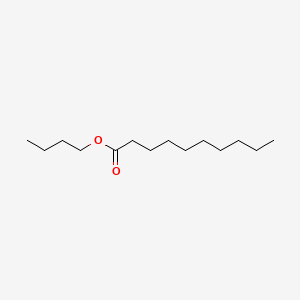

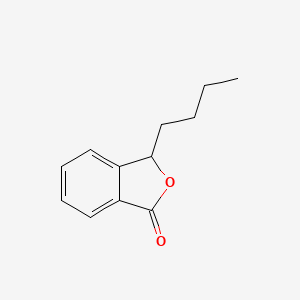

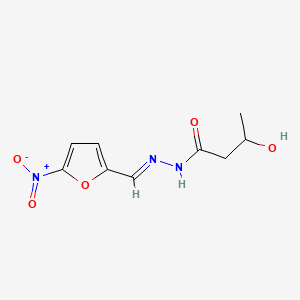

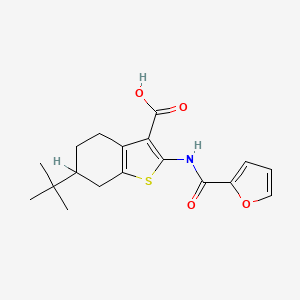

The chemical formula of CaCCinh-A01 is C18H21NO4S . The binding pocket of CaCCinh-A01 was located above the pore, and it was also discovered that the binding of CaCCinh-A01 to TMEM16A not only blocked the pore but also led to its collapse .Chemical Reactions Analysis

CaCCinh-A01 has been shown to inhibit the proliferation and collagen secretion of cardiac fibroblasts . It also has the potential to inhibit the proliferation and collagen secretion of CFs .Physical And Chemical Properties Analysis

CaCCinh-A01 has a molecular weight of 347.43 g/mol . The elemental analysis shows that it contains Carbon (62.23%), Hydrogen (6.09%), Nitrogen (4.03%), Oxygen (18.42%), and Sulfur (9.23%) .科学的研究の応用

Cardiac Fibroblast Function

CaCCinh-A01, a selective inhibitor of calcium-activated chloride channels (CaCCs), has shown potential in influencing cardiac fibroblast (CF) functions. It regulates cell proliferation, migration, and extracellular matrix secretion. Notably, CaCCinh-A01 inhibits the proliferation and collagen secretion of CFs and could serve as an anti-fibrotic therapeutic drug in the future (Tian et al., 2018).

Cancer Therapy

CaCCinh-A01 has exhibited antitumoral effects in gastrointestinal stromal tumor (GIST) cells in vitro. It decreases chloride currents, cell viability, and strongly reduces the colony-forming ability of the cells, indicating its potential as a target for GIST therapy (Fröbom et al., 2019). Additionally, CaCCinh-A01 inhibits cancer cell proliferation by facilitating the degradation of the ANO1 protein in ANO1-amplified cancers (Bill et al., 2014).

Molecular Mechanisms

The molecular mechanism of CaCCinh-A01 in inhibiting the TMEM16A channel has been explored. It is found that CaCCinh-A01 not only blocks the channel pore but also leads to its collapse, providing insights into the development of A01 as a potential drug for TMEM16A dysfunction-related disorders (Shi et al., 2020).

Pain Management

In the context of pain management, CaCCinh-A01 has been implicated in reducing acute and chronic nociception. It suppresses formalin-induced flinching behavior and long-lasting evoked secondary mechanical allodynia and hyperalgesia in animal models (García et al., 2014).

Pulmonary and Intestinal Epithelial Cells

CaCCinh-A01 was examined for its effect on calcium-activated chloride channel conductance in human airway and intestinal epithelial cells. The study revealed that TMEM16A carries nearly all CaCC current in salivary gland epithelium, but is a minor contributor to total CaCC current in airway and intestinal epithelia (Namkung et al., 2010).

Safety And Hazards

将来の方向性

CaCCinh-A01 has excellent pharmacokinetic properties and can be developed as a drug to target TMEM16A . Further studies on the channels and the mechanism of protein activity of ANO1 are needed . These findings will shed light on both the development of CaCCinh-A01 as a potential drug for TMEM16A dysfunction-related disorders and drug screening targeting the pocket .

特性

IUPAC Name |

6-tert-butyl-2-(furan-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-18(2,3)10-6-7-11-13(9-10)24-16(14(11)17(21)22)19-15(20)12-5-4-8-23-12/h4-5,8,10H,6-7,9H2,1-3H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLUEOBQFRYTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CaCCinh-A01 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。